molecular formula C7H5Br3 B1600666 (Tribromomethyl)benzene CAS No. 2489-03-4

(Tribromomethyl)benzene

Cat. No. B1600666
CAS RN: 2489-03-4
M. Wt: 328.83 g/mol
InChI Key: MVDRXYIEGOGRAI-UHFFFAOYSA-N
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Description

(Tribromomethyl)benzene, also known as 1,3,5-Tris(bromomethyl)benzene, has three bromo substituents around an aromatic ring . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .


Synthesis Analysis

The synthesis of (Tribromomethyl)benzene involves the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds . This process leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established .


Molecular Structure Analysis

The molecular formula of (Tribromomethyl)benzene is C7H5Br3 . It has an average mass of 328.827 Da and a monoisotopic mass of 325.794128 Da .


Chemical Reactions Analysis

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community . The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored . The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .


Physical And Chemical Properties Analysis

(Tribromomethyl)benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .

Scientific Research Applications

Benzene Adducts with Rat Nucleic Acids and Proteins

A study by Mazzullo et al. (1989) examined the covalent interaction of benzene with biological macromolecules in rats. This research is important in understanding the dose-response relationship of benzene and its derivatives, including (Tribromomethyl)benzene, and their interaction with DNA and proteins in living organisms. This study could be crucial for evaluating the risks associated with benzene exposure and its derivatives (Mazzullo et al., 1989).

Toxicity of Naphthalene and Benzene on Tribollium castaneum

In 2017, Pájaro-Castro et al. researched the toxicological effects of naphthalene and benzene, including compounds like (Tribromomethyl)benzene, on the insect Tribolium castaneum. This study is significant for understanding the impact of benzene derivatives on insects, providing insights into potential applications in pest control or environmental impact assessments (Pájaro-Castro et al., 2017).

Benzotriazole-based Medicinal Drugs

Ren et al. (2014) explored the use of benzotriazole, a benzene derivative, in medicinal chemistry. This review highlights the potential of benzene derivatives like (Tribromomethyl)benzene in developing new medicinal drugs with high bioactivity and low toxicity. The study provides a comprehensive overview of the advancements in benzotriazole compounds in various therapeutic areas (Ren et al., 2014).

Synthesis of Tribromomethyl Substituted Cyclopropanes

Ravi (2012) discussed the synthesis of tribromomethyl-substituted cyclopropanes, highlighting the significance of (Tribromomethyl)benzene in bioorganic chemistry. This research contributes to the understanding of synthesizing complex organic compounds and their applications in medicinal chemistry and industrial processes (Ravi, 2012).

Benzene's Impact on Human Health

Smith (2010) provided insights into the health effects of benzene, which are pertinent to understanding the impact of benzene derivatives like (Tribromomethyl)benzene. The study emphasizes the multimodal mechanism of action of benzene and its derivatives, suggesting the need for further research in the field (Smith, 2010).

Safety And Hazards

(Tribromomethyl)benzene is flammable and causes skin irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

(Tribromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 . It can also be used in the fabrication of proton exchange membranes (PEMs) for fuel cell applications .

properties

IUPAC Name

tribromomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDRXYIEGOGRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447002
Record name Benzene, (tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tribromomethyl)benzene

CAS RN

2489-03-4
Record name Benzene, (tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
PG Jones, H Hopf, A Silaghi, C Näther - … Crystallographica Section C …, 2011 - scripts.iucr.org
The title compound, C8H4Br6, (I), initially crystallized from deuterochloroform as the comcomitant polymorphs (Ia) (prisms, space group P21/n, Z = 2) and (Ib) (hexagonal plates, space …
Number of citations: 5 scripts.iucr.org
S Mataka, GB Liu, T Sawada, M Kurisu… - Bulletin of the Chemical …, 1994 - journal.csj.jp
Tri- and dibromination of methyl-, dimethyl-, and trimethylbenzenes with N-bromosuccinimide were accomplished by photothermal reaction with a tungsten lamp in carbon tetrachloride …
Number of citations: 29 www.journal.csj.jp
D Soto-Castro, NE Magaña-Vergara, N Farfán… - Tetrahedron …, 2014 - Elsevier
… The dendritic cores with 3 and 6 alkyne terminal groups were synthesized from 1,3,5-tribromomethyl-benzene (tBrMeB), in one case by direct coupling with 17α-ethynylestradiol (EE); in …
Number of citations: 11 www.sciencedirect.com
Q Yin, X Li, X Yan, X Zhang, S Qin, Y Hao, N Li, Z Zhu… - Molecular …, 2023 - Elsevier
… In particular, UIP-2, derived from 1,3,5-tribromomethyl benzene, 4-amino pyridine and 4,4′-diphenylmethane diisocyanate, demonstrated excellent catalytic activity in the CO 2 …
Number of citations: 1 www.sciencedirect.com
JR Pliego Jr, KL Lopes - Computational and Theoretical Chemistry, 2023 - Elsevier
Halogenation of organic compounds is an important functionalization process for further chemical transformation and the benzylic hydrogen is reactive towards the photochemically …
Number of citations: 0 www.sciencedirect.com
X Yu, L Cai, M Bao, Q Sun, H Ma, C Yuan… - Chemical …, 2020 - pubs.rsc.org
From an interplay of high-resolution UHV-STM imaging and DFT calculations, we have achieved on-surface synthesis of graphyne nanowires through stepwise reactions involving two …
Number of citations: 19 pubs.rsc.org
X Liu, X Zhao, F Liang, B Ren - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
An efficient halogenation of electron-deficient (hetero)arenes is described. The reaction utilizes common t-BuONa as a catalyst (for iodination) or a promoter (for bromination and …
Number of citations: 27 pubs.rsc.org
J Liang, J Wu, Y Zhang, X Zhao, C Yuan - Tetrahedron, 2021 - Elsevier
Graphynes (GYs) are a new type of carbon-rich materials, which consist of sp and sp 2 hybrid carbon atoms. The extended existence of sp and sp 2 -hybridized carbon atoms endow …
Number of citations: 2 www.sciencedirect.com
L Juárez-Chávez, S Pina-Canseco, D Soto-Castro… - Bioorganic …, 2019 - Elsevier
… 2) consists of a hydrophobic core derived from 1,3,5-tribromomethyl-benzene (tBrMeB), from the 1st G, and tri(3,5-bis((hydroxymethyl)phenoxy)benzene from the 2nd G. The dendrons …
Number of citations: 14 www.sciencedirect.com
H Chen, H Zhu, Z Huang, W Rong, K Wu - Advanced Materials, 2019 - Wiley Online Library
A heterogeneous catalytic process involves many surface elementary steps that affect the overall catalytic performance in one way or another. In general, a high‐performance …
Number of citations: 14 onlinelibrary.wiley.com

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